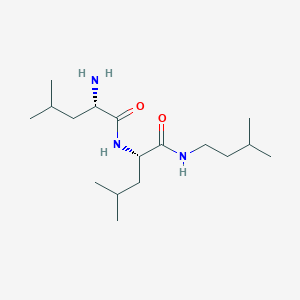
L-Leucyl-N-(3-methylbutyl)-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-N-(3-methylbutyl)-L-leucinamide is a peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of leucine residues and a 3-methylbutyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N-(3-methylbutyl)-L-leucinamide typically involves the coupling of leucine residues with a 3-methylbutylamine derivative. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N-(3-methylbutyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
L-Leucyl-N-(3-methylbutyl)-L-leucinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Leucyl-N-(3-methylbutyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . Additionally, it can affect ion channels, altering membrane potential and cellular excitability .
Comparison with Similar Compounds
L-Leucyl-N-(3-methylbutyl)-L-leucinamide can be compared with other similar compounds, such as:
D-leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-: This compound shares structural similarities but differs in its functional groups and biological activity.
Carfilzomib: A proteasome inhibitor with a similar mechanism of action but distinct chemical structure.
The uniqueness of this compound lies in its specific combination of leucine residues and the 3-methylbutyl group, which confer unique chemical and biological properties.
Properties
CAS No. |
497182-33-9 |
|---|---|
Molecular Formula |
C17H35N3O2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C17H35N3O2/c1-11(2)7-8-19-17(22)15(10-13(5)6)20-16(21)14(18)9-12(3)4/h11-15H,7-10,18H2,1-6H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 |
InChI Key |
BUPTWIVIHSYAGE-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
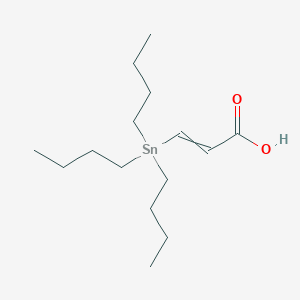
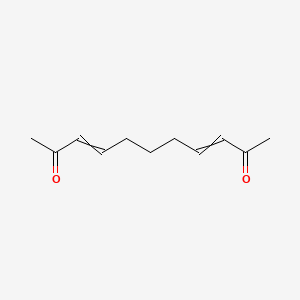
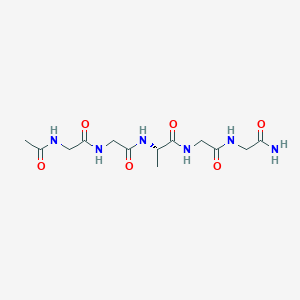
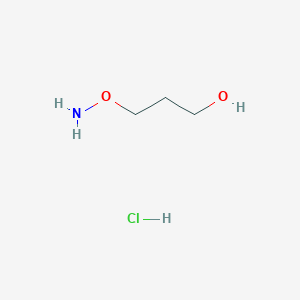
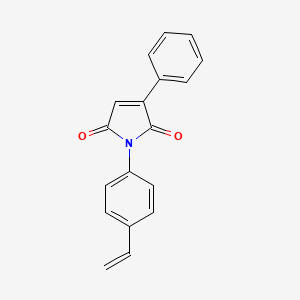
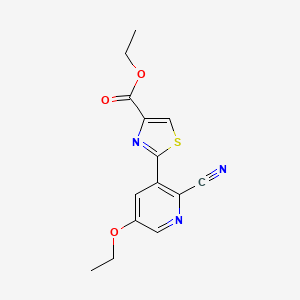

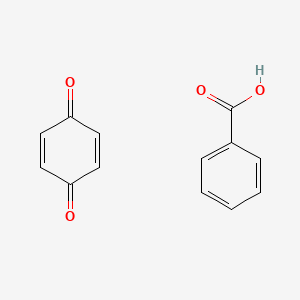
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
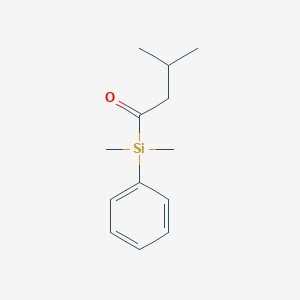
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
